molecular formula C19H21N3O4 B2886360 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide CAS No. 1021107-86-7

4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide

Cat. No.: B2886360
CAS No.: 1021107-86-7
M. Wt: 355.394
InChI Key: DKZJLFDOYJXPMJ-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes acetamido and phenoxyacetamido functional groups attached to a benzamide core. It has shown potential in antimicrobial, antibiofilm, and antiproliferative activities, making it a subject of study in medicinal chemistry .

Future Directions

The future directions for ‘4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide’ could involve further exploration of its potential applications in various fields due to its unique properties and structure. Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide typically involves multi-step reactions to ensure high yield and purity. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetamido-N-(2-(2-phenoxyacetamido)ethyl)benzamide is unique due to its specific combination of acetamido and phenoxyacetamido groups, which confer distinct antimicrobial, antibiofilm, and antiproliferative properties. Its ability to inhibit biofilm formation is particularly noteworthy, as this is a critical factor in combating persistent infections .

Properties

IUPAC Name

4-acetamido-N-[2-[(2-phenoxyacetyl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-14(23)22-16-9-7-15(8-10-16)19(25)21-12-11-20-18(24)13-26-17-5-3-2-4-6-17/h2-10H,11-13H2,1H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZJLFDOYJXPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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